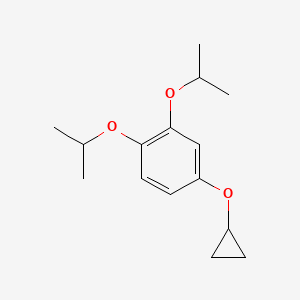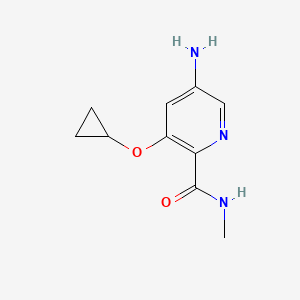
5-Amino-3-cyclopropoxy-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Amino-3-cyclopropoxy-N-methylpicolinamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of chalcone derivatives and hydrazine in absolute ethanol, followed by heating under reflux for several hours . The resulting product is then purified through crystallization from absolute ethanol. Industrial production methods may vary, but they generally follow similar principles of organic synthesis and purification.
Chemical Reactions Analysis
5-Amino-3-cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Amino-3-cyclopropoxy-N-methylpicolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Amino-3-cyclopropoxy-N-methylpicolinamide can be compared with other similar compounds, such as:
Regorafenib: A compound with similar structural features and potential therapeutic applications.
Lenvatinib: Another compound with similar properties and uses in medicine.
These compounds share some structural similarities but may differ in their specific activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-amino-3-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-10(14)9-8(15-7-2-3-7)4-6(11)5-13-9/h4-5,7H,2-3,11H2,1H3,(H,12,14) |
InChI Key |
VSFIUVIQIYJCCA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=N1)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







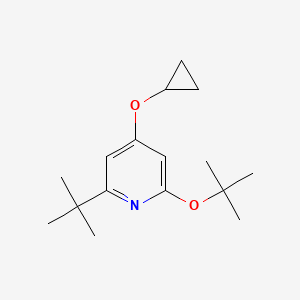
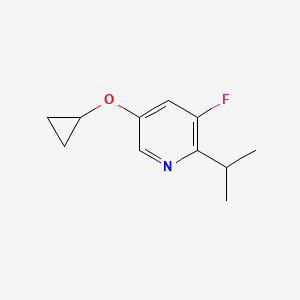

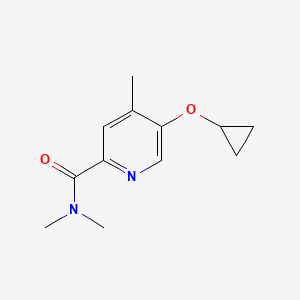
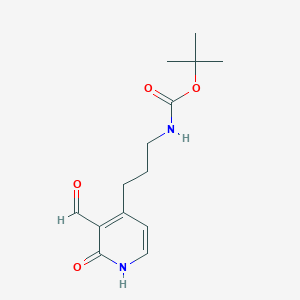
![[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)


